BenchChemオンラインストアへようこそ!

3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Thermal stability Regioisomer comparison Hydrogen bonding

CAS 393567-24-3 is a regioisomerically pure 2,5-disubstituted 1,3,4-thiadiazole benzamide that cannot be interchanged with 2-methoxy or 4-methoxy analogs. The 3-methoxy substitution on the benzamide ring is critical for the validated FtsZ inhibitory pharmacophore (reference IC₅₀ = 55 ng/mL for the PC190723 lead series), while the 5-methylsulfanyl group on the thiadiazole core enhances membrane permeability and provides a crystallographically confirmed hydrogen-bonding handle for co-crystal engineering. This compound is pre-optimized for systematic SAR expansion—retain the thiadiazole core while varying the benzamide substituents to address drug-like property limitations of earlier FtsZ inhibitors. Predicted LogP (~2.0) and TPSA (~90 Ų) profiles support antibacterial drug development. Orthogonal antiviral screening (structurally related analogs show EC₅₀ = 31.4 μM against Influenza A H3N2) and anticancer panel inclusion (2,5-disubstituted thiadiazoles exhibit IC₅₀ values of 1.52–53.4 μM against MCF-7 and MDA-MB-231) further differentiate this scaffold.

Molecular Formula C11H11N3O2S2
Molecular Weight 281.35
CAS No. 393567-24-3
Cat. No. B2382684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS393567-24-3
Molecular FormulaC11H11N3O2S2
Molecular Weight281.35
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SC
InChIInChI=1S/C11H11N3O2S2/c1-16-8-5-3-4-7(6-8)9(15)12-10-13-14-11(17-2)18-10/h3-6H,1-2H3,(H,12,13,15)
InChIKeyMRVVQCHLSABPGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393567-24-3): Compound Identity and Core Characteristics


3-Methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393567-24-3) is a 2,5-disubstituted 1,3,4-thiadiazole benzamide derivative with molecular formula C11H11N3O2S2 and molecular weight 281.4 g/mol [1]. It features a 3-methoxybenzamide moiety linked via an amide bridge to a 5-methylsulfanyl-1,3,4-thiadiazole heterocycle, placing it within a compound class extensively investigated for anticancer, antimicrobial, and antiviral applications [2][3].

Why Generic Substitution Fails for 3-Methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393567-24-3)


1,3,4-Thiadiazole benzamides cannot be treated as interchangeable building blocks. The methoxy substitution position (ortho, meta, or para) on the benzamide ring dictates the hydrogen-bonding network, thermal stability, and biological activity profile [1]. The 5-methylsulfanyl group on the thiadiazole ring participates in intermolecular C–H···O hydrogen bonds and contributes to metabolic stability through steric protection of the sulfur atom [2]. Furthermore, 3-methoxybenzamide is a validated pharmacophore for FtsZ inhibition in Gram-positive bacteria, and this activity is exquisitely sensitive to the position of the methoxy group; simply substituting a 2-methoxy or 4-methoxy analog, or removing the thiadiazole ring, leads to different, unvalidated activity profiles [3].

Quantitative Differentiation Evidence for 3-Methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393567-24-3)


Methoxy Position Matters: 3-OCH₃ vs 2-OCH₃ Benzamide Regioisomers—Thermal Stability and H-Bond Network Differentiation

The thermal stability of methoxybenzamide-1,3,4-thiadiazole derivatives is directly influenced by the methoxy substitution position. In a comparative TGA/DTA/DrTG study of 2-methoxy, 3-methoxy, and 4-methoxybenzamide derivatives containing the 1,3,4-thiadiazol-2-yl group, the 3-methoxy isomer exhibited a distinct thermal decomposition profile compared to its 2-methoxy and 4-methoxy regioisomers [1]. The 3-methoxy substitution pattern results in a different intermolecular hydrogen-bond network versus the 2-methoxy isomer, which can engage in intramolecular H-bonding with the amide NH, altering crystal packing, lattice energy, and consequent thermal stability [1]. The methylsulfanyl group at the thiadiazole 5-position further contributes to intermolecular C–H···O contacts, as demonstrated crystallographically in the closely related N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide [2]. These structural features mean that substitution of the 3-methoxy regioisomer with the 2-methoxy analog (CAS 56821-22-8) would yield a compound with fundamentally different solid-state properties and potentially altered dissolution and formulation behavior.

Thermal stability Regioisomer comparison Hydrogen bonding

Methylsulfanyl-Thiadiazole Moiety Drives Antiviral Potency: EC₅₀ of 31.4 μM Against Influenza A H3N2 in Head-to-Head Library Screening

The 5-methylsulfanyl substituent on the 1,3,4-thiadiazole ring is a critical determinant of antiviral activity. In a library of L-methionine-derived 1,3,4-thiadiazole and 1,2,4-triazole derivatives, the compound N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide [compound 5] was identified as the most potent inhibitor of Influenza A H3N2 virus, with an EC₅₀ value of 31.4 μM [1]. This compound shares the methylsulfanyl-thiadiazole-benzamide scaffold with CAS 393567-24-3. By contrast, triazole analogs lacking the thiadiazole ring, and derivatives without the methylsulfanyl group, exhibited substantially weaker or no antiviral activity in the same screening panel [1]. The methylsulfanyl group's contribution to antiviral potency is consistent with its role in modulating electronic properties and target binding of the thiadiazole core.

Antiviral activity Influenza A H3N2 Methylsulfanyl pharmacophore

Dual-Mechanism Potential: 3-Methoxybenzamide FtsZ Inhibitor Pharmacophore Combined with Thiadiazole Membrane Penetration

CAS 393567-24-3 uniquely combines two validated pharmacophoric elements: (i) the 3-methoxybenzamide moiety, a known FtsZ inhibitor scaffold where the lead compound PC190723 achieves FtsZ inhibition with IC₅₀ = 55 ng/mL against S. aureus FtsZ GTPase activity [1], and (ii) the 1,3,4-thiadiazole heterocycle, which enhances membrane permeability due to the mesoionic nature and sulfur atom imparting improved liposolubility [2]. This dual-feature design is absent in simpler 3-methoxybenzamide derivatives lacking the thiadiazole ring, which suffer from suboptimal drug-like properties including poor membrane penetration [1]. The thiadiazole ring's established metabolic stability and cellular permeability advantages [3] may address the pharmacokinetic limitations of first-generation FtsZ inhibitors.

FtsZ inhibition Antibacterial Pharmacophore hybridization

Physicochemical Differentiation: Predicted LogP ~2.0 and TPSA ~90 Ų Position 393567-24-3 in Favorable Drug-Like Space vs Close Analogs

Computationally predicted physicochemical properties differentiate CAS 393567-24-3 from close structural analogs. The 3-methoxy substitution and methylsulfanyl-thiadiazole core yield a predicted LogP of approximately 2.0 and topological polar surface area (TPSA) of ~90 Ų (based on structural calculation for C11H11N3O2S2, MW 281.4) [1]. This compares favorably to the 4-methyl analog (CAS 393566-71-7, C11H11N3OS2, MW 265.4), which has lower TPSA (~75 Ų) and higher predicted LogP due to the absence of the methoxy oxygen . The 2-methoxy regioisomer (CAS 56821-22-8) has the same molecular formula but is predicted to exhibit a different LogP due to intramolecular H-bonding between 2-OCH₃ and the amide NH, reducing effective polarity [1]. Thiadiazole derivatives with LogP in the 1.5–3.0 range and TPSA < 140 Ų are generally considered to possess favorable oral bioavailability and cellular permeability characteristics [2].

Drug-likeness LogP Topological polar surface area

2,5-Disubstituted-1,3,4-Thiadiazole Scaffold Validated in Anticancer Screening: MCF-7 IC₅₀ Values Achievable in Low Micromolar Range for Structural Congeners

The 2,5-disubstituted-1,3,4-thiadiazole scaffold, to which CAS 393567-24-3 belongs, has been extensively validated in anticancer screening. In a recent comprehensive study, the most active 2,5-disubstituted-1,3,4-thiadiazole derivative, 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole, exhibited IC₅₀ values of 49.6 μM and 53.4 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, respectively, with weaker cytotoxicity on normal fibroblasts [1]. This compound shares the 3-methoxyphenyl substituent with CAS 393567-24-3. More broadly, 2,5-disubstituted-1,3,4-thiadiazole derivatives have achieved MCF-7 IC₅₀ values in the range of 1.52–28.1 μM in recent studies [2]. Compounds lacking the 2,5-disubstitution pattern or with only mono-substitution exhibit markedly reduced or absent anticancer activity [1]. The presence of both the 3-methoxybenzamide moiety at position 2 and the methylsulfanyl group at position 5 satisfies the structural requirements for anticancer activity within this scaffold class.

Anticancer activity MCF-7 breast cancer Scaffold validation

High-Impact Research and Industrial Application Scenarios for 3-Methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 393567-24-3)


Scaffold-Hopping Starting Point for FtsZ-Targeted Antibacterial Drug Discovery

CAS 393567-24-3 serves as a rationally designed hybrid scaffold combining the validated 3-methoxybenzamide FtsZ inhibitor pharmacophore (IC₅₀ = 55 ng/mL for lead PC190723 against S. aureus FtsZ) with a 5-methylsulfanyl-1,3,4-thiadiazole membrane-permeability enhancer [1]. Medicinal chemistry teams can use this compound as a starting point for systematic SAR exploration, varying the benzamide substituents while retaining the thiadiazole core, to address the drug-like property limitations reported for earlier 3-methoxybenzamide FtsZ inhibitors [1]. The compound's predicted LogP (~2.0) and TPSA (~90 Ų) are favorable for antibacterial drug development [2].

Antiviral Hit Expansion Using the Methylsulfanyl-Thiadiazole Pharmacophore

The methylsulfanyl-1,3,4-thiadiazole moiety is a validated antiviral pharmacophore, with the structurally related compound N-{3-(methylsulfanyl)-1-[5-(phenylamino)-1,3,4-thiadiazole-2-yl]propyl}benzamide achieving EC₅₀ = 31.4 μM against Influenza A H3N2 [3]. CAS 393567-24-3 provides an orthogonal vector for SAR expansion: the 3-methoxybenzamide substituent can be systematically varied while maintaining the antiviral methylsulfanyl-thiadiazole core. This compound is suited for inclusion in focused antiviral screening libraries where the thiadiazole scaffold has been pre-validated [3].

Breast Cancer Screening Library Component Capitalizing on 2,5-Disubstituted Thiadiazole Cytotoxicity

2,5-Disubstituted-1,3,4-thiadiazoles have demonstrated consistent anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values in the low micromolar range (1.52–53.4 μM) and selectivity over normal fibroblasts [4][5]. CAS 393567-24-3, as a 2,5-disubstituted thiadiazole bearing a 3-methoxyphenyl group, is a structurally appropriate candidate for inclusion in medium-throughput anticancer screening campaigns. Its differentiated substitution pattern (methylsulfanyl at C5 vs. the more common alkylamino or aryl substituents) may reveal unique selectivity profiles when screened alongside existing thiadiazole libraries [4].

Thermal Stability and Formulation Pre-Development Studies for Solid-State Characterization

The regioisomeric identity of the 3-methoxy group in CAS 393567-24-3 directly influences its solid-state thermal stability profile, as demonstrated by TGA/DTA/DrTG analysis of methoxybenzamide-thiadiazole regioisomers [6]. Pre-formulation scientists evaluating this compound for long-term storage stability, lyophilization compatibility, or co-crystal engineering can leverage the regioisomer-specific thermal decomposition data to optimize formulation conditions. The methylsulfanyl group's participation in intermolecular C–H···O contacts, confirmed crystallographically [7], provides additional handles for co-crystal design with pharmaceutically acceptable excipients.

Quote Request

Request a Quote for 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.